4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position.
Amidation: The brominated thiophene is then reacted with 2-aminoethanol in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Hydroxylation: The resulting compound undergoes hydroxylation to introduce the hydroxy group at the 2-position of the ethyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amidation steps, ensuring higher yields and purity while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Palladium-catalyzed hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium
Biological Activity
4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention due to its potential biological activities. This compound, characterized by a bromine atom and a hydroxyl group, is believed to possess various pharmacological properties, including antibacterial and antioxidant activities. This article reviews the biological activity of this compound based on recent research findings.
The chemical structure of this compound is defined by the following molecular formula:
Property | Value |
---|---|
CAS Number | 1798489-86-7 |
Molecular Formula | C₁₁H₁₀BrN₁O₂S₂ |
Molecular Weight | 332.2 g/mol |
Antioxidant Activity
Research indicates that thiophene derivatives exhibit significant antioxidant properties. A study involving related compounds demonstrated that certain derivatives showed notable inhibition of free radical-induced lipid oxidation, with inhibition rates ranging from 19% to 30% . The antioxidant activity was assessed using various methods, including the ABTS assay, which measures the ability to scavenge free radicals.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several pathogenic bacteria. The compound showed promising results against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiophene carboxamides were tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that some derivatives exhibited higher activity compared to standard antibiotics like ampicillin, with inhibition rates reaching up to 86.9% .
Molecular Docking Studies
Molecular docking studies provide insights into the interactions between the compound and potential biological targets. Docking simulations revealed favorable binding affinities with various proteins, suggesting that the compound could serve as a lead in drug discovery for antibacterial agents . The presence of the thiophene ring and functional groups such as hydroxyl and bromine enhances its binding potential due to increased hydrophilicity and electronic properties.
Case Studies
- Antioxidant Evaluation : A study focused on the antioxidant capacity of thiophene derivatives showed that modifications in the molecular structure significantly influenced their activity. Compounds similar to this compound displayed effective radical scavenging abilities, which could be attributed to their electron-rich thiophene moiety .
- Antibacterial Screening : Another research effort involved screening various thiophene derivatives against multiple bacterial strains. The study highlighted that compounds with specific substitutions (like methoxy groups) exhibited enhanced antibacterial properties, suggesting that structural modifications can optimize biological activity .
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S2/c12-7-4-10(17-6-7)11(15)13-5-8(14)9-2-1-3-16-9/h1-4,6,8,14H,5H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSWTVMCZQICMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC(=CS2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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